

An In-depth Technical Guide to 2-Iodo-5-methylpyridine

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Compound of Interest

Compound Name: 2-Iodo-5-methylpyridine

Cat. No.: B1339571

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Abstract: This technical guide provides a comprehensive overview of **2-Iodo-5-methylpyridine** (IUPAC: **2-iodo-5-methylpyridine**), a key heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, provides an established experimental protocol for its synthesis, and explores its significant applications, particularly in the realm of palladium-catalyzed cross-coupling reactions for drug discovery and materials science. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced synthetic intermediates.

Introduction

2-Iodo-5-methylpyridine is a halogenated pyridine derivative of significant interest to the scientific community. Its structure, featuring an iodine atom at the 2-position and a methyl group at the 5-position of the pyridine ring, makes it a highly versatile and reactive intermediate. The iodine substituent serves as an excellent leaving group, particularly in palladium-catalyzed cross-coupling reactions, making this compound a valuable precursor for creating complex molecules with applications in pharmaceuticals and agrochemicals.^{[1][2]} It is frequently employed in the synthesis of compounds targeting central nervous system disorders and as a building block for functional materials.^[1]

Physicochemical and Computed Properties

The fundamental properties of **2-Iodo-5-methylpyridine** are summarized below. This data is essential for its handling, characterization, and use in quantitative synthetic applications.

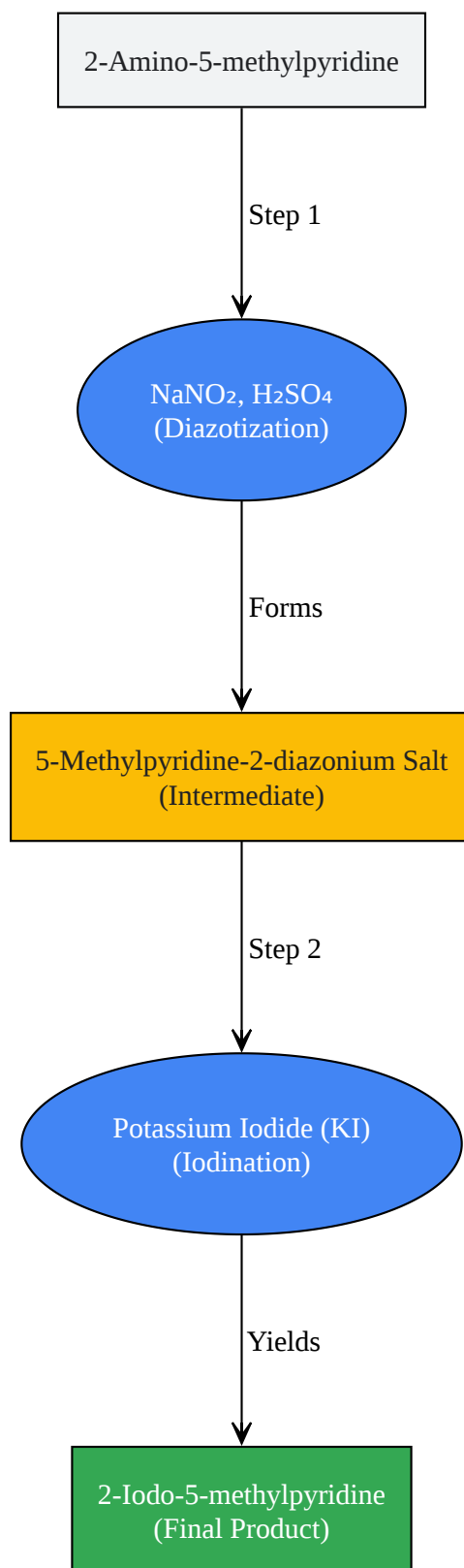
Identifier	Value	Reference
IUPAC Name	2-iodo-5-methylpyridine	[3]
CAS Number	22282-62-8	[3]
Molecular Formula	C ₆ H ₆ IN	[3]
Molecular Weight	219.02 g/mol	[3]
Monoisotopic Mass	218.95450 Da	[3]
Appearance	Off-white to yellow solid	[4]
XLogP3-AA (Predicted)	1.9	[3]
GHS Hazard Codes	H302, H315, H319, H335	[3]

Synthesis and Experimental Protocols

The synthesis of **2-iodo-5-methylpyridine** is most commonly achieved from its corresponding amino-precursor, 2-amino-5-methylpyridine, via a diazotization-iodination reaction, a variant of the Sandmeyer reaction. This process involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by an iodide ion.

General Synthesis Workflow

The diagram below illustrates the typical synthetic transformation from 2-amino-5-methylpyridine to the target compound.



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Caption: Synthetic workflow for **2-Iodo-5-methylpyridine** via diazotization.

Experimental Protocol: Diazotization-Iodination

This protocol is adapted from established procedures for the synthesis of aryl iodides from aryl amines.

- **Preparation:** In a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath, dissolve 2-amino-5-methylpyridine in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄).
- **Diazotization:** While maintaining the temperature below 5 °C, add a solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture. The reaction is monitored for completion (e.g., using starch-iodide paper to detect excess nitrous acid). This step forms the unstable 5-methylpyridine-2-diazonium salt intermediate.
- **Iodination:** In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodide.
- **Work-up and Purification:** Allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion. The crude product can then be extracted using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
[2] The final product can be further purified by silica gel chromatography to yield **2-Iodo-5-methylpyridine**. [2]

Applications in Research and Drug Development

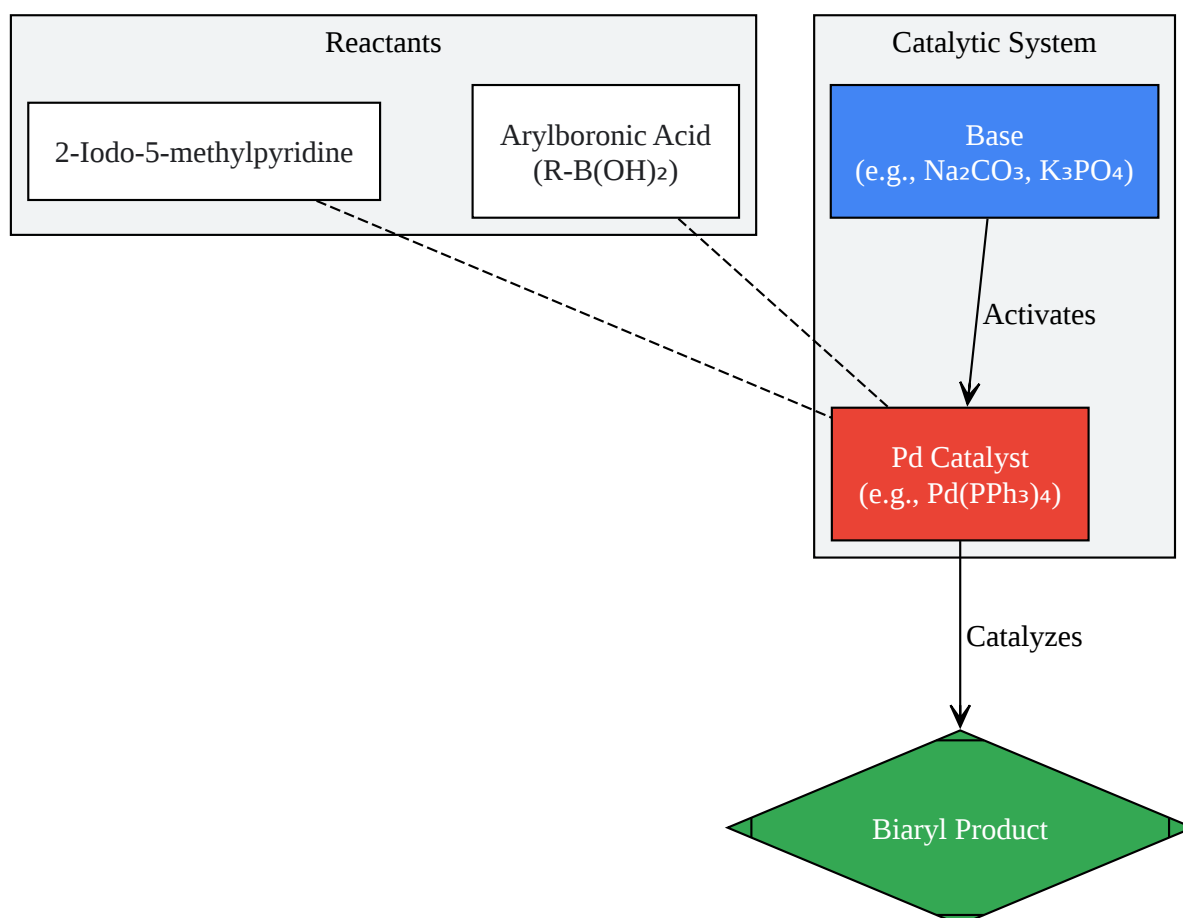
2-Iodo-5-methylpyridine is a cornerstone intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-I bond. [2]

Palladium-Catalyzed Cross-Coupling Reactions

The compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. [1][2] The reactivity of halopyridines in these reactions follows the order I > Br > Cl, making iodo-

derivatives like **2-Iodo-5-methylpyridine** highly efficient coupling partners that often react under milder conditions.^[5]

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a particularly widespread application.^[6]



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Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

This pyridine derivative is a key building block in the synthesis of various biologically active molecules. Its structure is found in precursors to a range of therapeutic agents. Research has shown its utility in developing:

- Anti-cancer agents.[\[4\]](#)
- Kinase inhibitors, such as those targeting Protein kinase ERK2.[\[7\]](#)
- Pharmaceuticals for neurological disorders.[\[1\]](#)[\[4\]](#)
- Anti-inflammatory and antimicrobial agents.[\[8\]](#)[\[9\]](#)

The ability to use **2-Iodo-5-methylpyridine** in reactions like the Suzuki coupling allows medicinal chemists to systematically modify structures, leading to the discovery of novel compounds with enhanced pharmacological properties.[\[4\]](#)[\[6\]](#)

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Iodo-5-methylpyridine** is associated with the following hazards:

- H302: Harmful if swallowed.[\[3\]](#)
- H315: Causes skin irritation.[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory. Store in a cool, dry, well-ventilated area away from incompatible substances.

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References

- 1. 2-iodo-5-methylpyridine [myskinrecipes.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Iodo-5-methylpyridine | C₆H₆IN | CID 11736116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. proprogressio.hu [proprogressio.hu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
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